![molecular formula C12H13NO3 B1414831 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid CAS No. 1042520-06-8](/img/structure/B1414831.png)
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid
Overview
Description
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, also known as IDB, is a synthetic compound that has been studied for its potential applications in scientific research. IDB has been shown to have various biochemical and physiological effects, and its mechanism of action has been the subject of several studies. In
Scientific Research Applications
Enzyme Inhibition :
- A study by Nazir et al. (2018) reports the synthesis of novel indole-based hybrid oxadiazole scaffolds, using 4-(1H-indol-3-yl)butanoic acid. These molecules demonstrated potent in vitro inhibitory potential against the urease enzyme, indicating potential therapeutic applications in drug design (Nazir et al., 2018).
- In another study, Abbasi et al. (2019) synthesized bi-heterocyclic benzamides using 4-(1H-indol-3-yl)butanoic acid as a precursor. These compounds showed significant inhibitory effects against alkaline phosphatase, suggesting their potential in medical applications (Abbasi et al., 2019).
Antitumor Activity :
- Horishny and Matiychuk (2020) developed a preparative procedure for synthesizing derivatives of 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid, which showed moderate antitumor activity against various malignant tumor cells (Horishny & Matiychuk, 2020).
Optical Gating in Synthetic Ion Channels :
- A study by Ali et al. (2012) utilized 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid in the optical gating of synthetic ion channels, showing applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).
Synthesis of Various Compounds :
- El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, leading to the synthesis of derivatives of 4-oxo-2-(2-oxo-2,3-dihydro-1H-indole-3-yl)hexanoic acid, which have potential applications in chemical synthesis (El-Samahy, 2005).
- Research by Kowalski et al. (2009) involved the synthesis of W(CO)5 complexes of 4-oxo-4-(2,5-dimethylazaferrocen-1′-yl)butanoic acid, indicating potential applications in the development of IR-detectable metal–carbonyl tracers (Kowalski et al., 2009).
properties
IUPAC Name |
4-(2-oxo-1,3-dihydroindol-5-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-7-9-6-8(2-1-3-12(15)16)4-5-10(9)13-11/h4-6H,1-3,7H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRKNRCNQNYUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CCCC(=O)O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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